molecular formula C11H13N3 B14689349 N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine CAS No. 30120-50-4

N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine

Cat. No.: B14689349
CAS No.: 30120-50-4
M. Wt: 187.24 g/mol
InChI Key: YRALYBXNEPWFFU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a versatile scaffold in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with acetylacetone, followed by methylation using dimethyl sulfate . The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and solvents are carefully chosen to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s effects on biological pathways are mediated through its ability to modulate signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine stands out due to its unique combination of a phenyl group and dimethylamine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

30120-50-4

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,N-dimethyl-5-phenyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-14(2)11-8-10(12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)

InChI Key

YRALYBXNEPWFFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=C1)C2=CC=CC=C2

Origin of Product

United States

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